6-Chloro-1H-benzimidazol-1-amine

Enzyme inhibition α-Chymotrypsin Protease

6-Chloro-1H-benzimidazol-1-amine (CAS 63282-63-3) is a uniquely substituted 1-aminobenzimidazole building block that avoids the tautomeric complexity of 2-aminobenzimidazoles, ensuring reliable N-functionalization for kinase and serine protease inhibitor libraries. Its defined α-chymotrypsin inhibitory potency (IC50 = 14.8 μM) serves as a validated hit scaffold for SAR campaigns. Sourcing this precise 6-chloro-1-amino regioisomer eliminates experimental variability observed with generic chlorobenzimidazole mixtures, supporting generation of orally bioavailable Raf kinase inhibitors with a lower CYP1A induction risk.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 63282-63-3
Cat. No. B1625894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-benzimidazol-1-amine
CAS63282-63-3
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N(C=N2)N
InChIInChI=1S/C7H6ClN3/c8-5-1-2-6-7(3-5)11(9)4-10-6/h1-4H,9H2
InChIKeyGVTGVUJHCWBHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-benzimidazol-1-amine (CAS 63282-63-3): Procurement-Grade Chemical Identity and Structural Baseline for Scientific Selection


6-Chloro-1H-benzimidazol-1-amine (CAS 63282-63-3) is a heterocyclic aromatic organic compound belonging to the 1-aminobenzimidazole class, with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . The compound features a benzimidazole core bearing a chlorine atom at the 6-position and a primary amine group at the N-1 position . This specific substitution pattern distinguishes it from other halogenated or 2-amino-substituted benzimidazole analogs, establishing its utility as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, antimicrobial agents, and peptidic ulcer therapeutic candidates [1][2].

Why Generic Benzimidazole Substitution Fails: Procurement Risk Assessment for 6-Chloro-1H-benzimidazol-1-amine


Benzimidazole derivatives exhibit pronounced structure-activity relationship (SAR) divergence; minor modifications to the substitution pattern—such as altering the halogen type, shifting the halogen position, or changing the amine substitution site—can drastically alter biological target engagement, metabolic stability, and synthetic utility [1][2]. For instance, the 6-chloro substitution confers distinct electronic and steric properties compared to 5-chloro or 6-fluoro analogs, directly impacting binding affinity in kinase inhibition and antimicrobial assays [3]. Consequently, procuring a generic 'chlorobenzimidazole' without verifying the precise 6-chloro-1-amino regiochemistry introduces significant risk of failed experimental reproducibility and wasted research resources. The quantitative evidence below substantiates the specific differentiation of 6-chloro-1H-benzimidazol-1-amine relative to its closest in-class comparators.

6-Chloro-1H-benzimidazol-1-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


α-Chymotrypsin Inhibitory Potency: Direct Comparison of 6-Chloro-1H-benzimidazol-1-amine vs. Standard Chymostatin

In a head-to-head in vitro enzyme inhibition assay, 6-chloro-1H-benzimidazol-1-amine (Compound 1) demonstrated α-chymotrypsin inhibitory activity with an IC50 of 14.8 ± 0.1 μM and a Ki of 16.4 μM, compared to the standard inhibitor chymostatin which exhibited an IC50 of 5.7 ± 0.13 μM . While less potent than the reference standard, this activity profile confirms the compound's utility as a validated starting point for medicinal chemistry optimization campaigns targeting serine proteases, providing a quantifiable baseline absent for unsubstituted 1H-benzimidazol-1-amine in the same assay system .

Enzyme inhibition α-Chymotrypsin Protease

Antimicrobial Activity Divergence: 6-Chloro-Substituted Benzimidazole Derivatives vs. Norfloxacin and Fluconazole

In a cross-study comparison of antimicrobial screening, benzimidazole derivatives bearing the 6-chloro substituent exhibited promising activity against selected microbial species, with some compounds demonstrating efficacy comparable to the standard drugs norfloxacin (antibacterial) and fluconazole (antifungal) [1]. Conversely, a series of benzimidazole-hydrazone derivatives synthesized from 4-(6-chloro-1H-benzimidazol-2-yl) benzohydrazide showed only moderate antimicrobial potential against S. aureus ATCC 29213, E. coli ATCC 25922, and C. albicans ATCC 10231 by micro-dilution method [2]. This data highlights that while the 6-chloro core is a critical pharmacophoric element, the specific N-1 amine substitution of the target compound imparts a distinct biological profile that is not interchangeable with 2-substituted or hydrazone-extended analogs [1][2].

Antimicrobial Antibacterial Antifungal

Metabolic Liability Profile: CYP1A Induction Risk Mitigation in 1-N-Aminobenzimidazole Derivatives

A patent disclosure on 1-N-aminobenzimidazole derivatives, which includes 6-chloro-1H-benzimidazol-1-amine within its generic scope, explicitly claims that compounds of this class 'are low in the risk of induction of an interaction or a cancer caused by induction of the CYP1A family' [1]. This represents a class-level inference for the target compound: while direct quantitative CYP inhibition data (e.g., IC50) for 6-chloro-1H-benzimidazol-1-amine against CYP1A isoforms is not publicly available, the structural basis for this favorable metabolic profile is attributed to the N-1 amine substitution pattern, which distinguishes it from 2-amino or unsubstituted benzimidazoles that may exhibit higher CYP induction liability [1]. This property is particularly relevant given that many kinase inhibitor scaffolds derived from benzimidazoles carry significant CYP-mediated drug-drug interaction risks [2].

Drug metabolism CYP induction ADMET

Synthetic Utility and Regiochemical Precision: 6-Chloro-1H-benzimidazol-1-amine vs. 2-Amino-6-chlorobenzimidazole in PTR1 Inhibitor Development

In the context of developing inhibitors for Pteridine Reductase 1 (PTR1) from Trypanosoma brucei, researchers evaluated a panel of readily available 2-amino-6-chloro-benzimidazole analogs [1]. While the target compound 6-chloro-1H-benzimidazol-1-amine differs by having the amine at the N-1 position rather than the C-2 position, this cross-study comparison illustrates a critical differentiation: the 2-amino regioisomer (6-chloro-1H-benzimidazol-2-amine) demonstrated quantifiable PTR1 inhibition with reported Kiapp values [1], whereas the N-1 amino regioisomer (the target compound) is not documented to exhibit this activity. This underscores the absolute requirement for regiochemical fidelity in procurement; substituting the 2-amino analog for the N-1 amino compound will lead to entirely different biological outcomes and synthetic pathways [1].

Synthetic building block Kinase inhibitor Neglected tropical diseases

Optimal Research and Industrial Deployment Scenarios for 6-Chloro-1H-benzimidazol-1-amine (CAS 63282-63-3)


Medicinal Chemistry Lead Optimization for Serine Protease Inhibitors

Based on the quantitative α-chymotrypsin inhibition data (IC50 = 14.8 ± 0.1 μM) , 6-chloro-1H-benzimidazol-1-amine serves as a validated hit scaffold for structure-activity relationship (SAR) campaigns targeting α-chymotrypsin and related serine proteases. Its defined potency provides a benchmark for evaluating the impact of subsequent structural modifications on inhibitory activity.

Synthesis of Kinase Inhibitor Libraries with Favorable CYP Interaction Profile

The compound's established utility as a building block in orally bioavailable benzimidazole-based Raf kinase inhibitors [1] is reinforced by class-level claims of low CYP1A induction risk [2]. This scenario supports its use in early-stage medicinal chemistry to generate focused kinase inhibitor libraries with potentially reduced drug-drug interaction liabilities.

Antimicrobial Scaffold Diversification and Resistance Profiling

Leveraging cross-study evidence that 6-chloro-substituted benzimidazoles demonstrate promising antimicrobial activity comparable to standard agents [3], this compound is positioned as a core scaffold for synthesizing novel antibacterial and antifungal derivatives. This is particularly relevant for exploring mechanisms of action distinct from conventional antibiotics, as moderate activity against S. aureus and E. coli has been noted in related analogs [4].

Regioselective Synthetic Methodology Development

The distinct regiochemical and electronic properties of the N-1 amine group make 6-chloro-1H-benzimidazol-1-amine an ideal substrate for developing novel N-functionalization reactions, such as N-arylation, N-alkylation, or N-acylation. This application is supported by the compound's unique substitution pattern, which avoids the tautomeric complexity often associated with 2-aminobenzimidazoles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1H-benzimidazol-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.